molecular formula C15H13ClN4O B6461626 2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine CAS No. 2548990-10-7

2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

Cat. No. B6461626
M. Wt: 300.74 g/mol
InChI Key: AKPLFCAPFNIJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is a small molecule that is used in a variety of laboratory experiments and scientific research applications. It is a compound with a wide range of biochemical and physiological effects, and can be used to study a variety of biological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine involves the reaction of 4-chlorophenol with 2,3-dichloropyrazine to form 2-(4-chlorophenoxy)pyrazine. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of a base to yield the final product.

Starting Materials
4-chlorophenol, 2,3-dichloropyrazine, 3,5-dimethyl-1H-pyrazole, base

Reaction
Step 1: React 4-chlorophenol with 2,3-dichloropyrazine in the presence of a base to form 2-(4-chlorophenoxy)pyrazine., Step 2: React 2-(4-chlorophenoxy)pyrazine with 3,5-dimethyl-1H-pyrazole in the presence of a base to yield 2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine.

Scientific Research Applications

2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine can be used in a variety of scientific research applications. It has been used to study enzyme inhibition, as well as to investigate the effects of compounds on gene expression. It has also been used to study the effects of compounds on cell growth, as well as to study the effects of compounds on signal transduction pathways.

Mechanism Of Action

2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine has been shown to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It is thought to inhibit the enzyme by binding to its active site, thus preventing the enzyme from catalyzing its reaction.

Biochemical And Physiological Effects

2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), as well as to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on gene expression, as well as an effect on signal transduction pathways.

Advantages And Limitations For Lab Experiments

The use of 2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and can be easily synthesized in the lab. It also has a wide range of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. However, the compound is also limited in its use in laboratory experiments due to its relatively low solubility and its potential to cause adverse side effects.

Future Directions

There are a variety of potential future directions for the use of 2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine. The compound could be used to develop new drugs for the treatment of diseases such as cancer and inflammation. It could also be used to investigate the effects of compounds on signal transduction pathways, as well as to study the effects of compounds on gene expression. Additionally, the compound could be used to study the effects of compounds on cell growth, as well as to develop new enzyme inhibitors.

properties

IUPAC Name

2-(4-chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c1-10-9-11(2)20(19-10)14-15(18-8-7-17-14)21-13-5-3-12(16)4-6-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPLFCAPFNIJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2OC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

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